molecular formula C15H16N2O3S B2388740 N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide CAS No. 2034527-31-4

N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide

Cat. No.: B2388740
CAS No.: 2034527-31-4
M. Wt: 304.36
InChI Key: NOVUEDJUVUGZPT-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide typically involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals . This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps, thereby reducing waste generation .

Industrial Production Methods

In industrial settings, the production of sulfonamides like this compound often involves large-scale oxidative coupling reactions. These reactions are performed in the presence of ammonium carbamate as the nitrogen source and methanol as the reaction medium . This method is favored for its cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .

Scientific Research Applications

N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide include:

  • Sulfamethazine
  • Sulfadiazine
  • Sulfamethoxazole

Uniqueness

What sets this compound apart from these similar compounds is its unique isochroman-3-ylmethyl group, which may confer distinct pharmacological properties and applications.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-21(19,15-6-3-7-16-10-15)17-9-14-8-12-4-1-2-5-13(12)11-20-14/h1-7,10,14,17H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVUEDJUVUGZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNS(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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